Glutamylvaline

Übersicht

Beschreibung

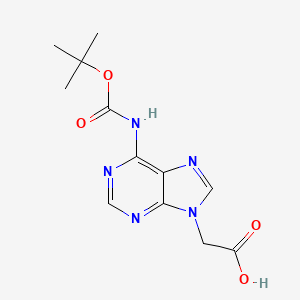

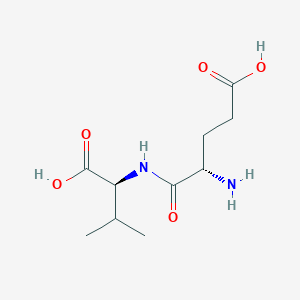

Glutamylvaline, also known as Gamma-Glu-Val, is a glutamyl-L-amino acid that is the N- (L-gamma-glutamyl) derivative of L-leucine . It plays a role as a human metabolite .

Synthesis Analysis

The synthesis of gamma-Glu-Val involves bacterial gamma-glutamyltranspeptidase (GGT) and has been developed as an enzymatic method . Polyglutamylation, a posttranslational modification (PTM) that adds several glutamates on glutamate residues in the form of conjugated peptide chains, is carried out by a family of enzymes known as polyglutamylases .

Molecular Structure Analysis

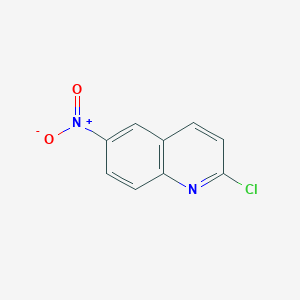

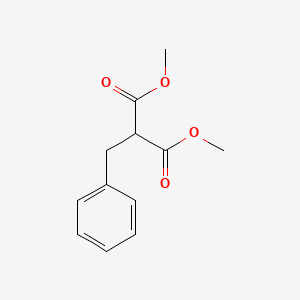

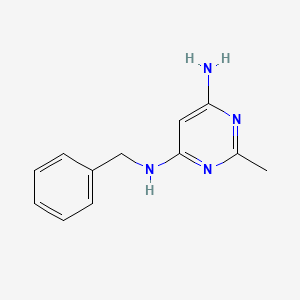

The molecular formula of Glutamylvaline is C10H18N2O5 . The molecular weight is 246.26 g/mol . The InChI is 1S/C10H18N2O5/c1-5(2)8(10(16)17)12-9(15)6(11)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17) .

Chemical Reactions Analysis

Polyglutamylation is a posttranslational modification (PTM) that adds glutamates on glutamate residues in the form of conjugated peptide chains by a family of enzymes known as polyglutamylases . The glutamylation reaction starts with the formation of a covalent bond between the amino group and the γ-carboxyl group of glutamate in the primary protein chain .

Physical And Chemical Properties Analysis

The physical and chemical properties of Glutamylvaline include a molecular weight of 246.26 g/mol, a XLogP3 of -3.9, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, a rotatable bond count of 7, an exact mass of 246.12157168 g/mol, a monoisotopic mass of 246.12157168 g/mol, a topological polar surface area of 130 Ų, a heavy atom count of 17, and a formal charge of 0 .

Wissenschaftliche Forschungsanwendungen

Metabolic and Nutritional Support

- Glutamine, a precursor of Glutamylvaline, is essential in metabolic support, particularly in critical care. For instance, L-alanyl-L-glutamine supplementation in parenteral nutrition showed improved 6-month survival rates in critically ill patients (Goeters et al., 2002).

- Glutamine's role in gastrointestinal health has been highlighted, showing its trophic and cytoprotective effects on the small bowel and colonic mucosa (Ziegler et al., 2000).

Immune Function and Cancer Therapy

- Glutamine is crucial for lymphocyte proliferation, macrophage activities, and bacterial killing by neutrophils, making it significant in immune system functioning (Cruzat et al., 2018).

- In cancer research, glutamine's metabolism plays a vital role in tumor growth and resistance to stress, suggesting its potential as a target in cancer therapy (Shanware et al., 2011).

Role in Cellular and Molecular Biology

- The metabolism of glutamine in lymphocytes, a process closely related to Glutamylvaline, demonstrates its essential role in cellular activities and respiration (Ardawi & Newsholme, 1983).

- Glutamine's involvement in energy formation, redox homeostasis, and cell signaling underscores its significance in cellular biology and potential therapeutic applications (Hensley et al., 2013).

Nutritional Pharmacology

- Glutamine's role as a conditional essential amino acid in various health conditions and its potential in nutritional pharmacology have been explored, particularly in relation to cell survival and gene expression (Fuchs & Bode, 2006).

Reproductive Biology

- In reproductive biology, glutamine has been studied for its effects on the development of preimplantation mouse embryos, indicating its importance in early developmental stages (Rezk et al., 2004)

Eigenschaften

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)8(10(16)17)12-9(15)6(11)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITLTJHOQZFJGG-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974314 | |

| Record name | L-Glu-L-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Glutamyl-Valine | |

CAS RN |

5879-06-1 | |

| Record name | L-Glutamyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5879-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glu-L-Val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B1366709.png)

![(1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B1366712.png)